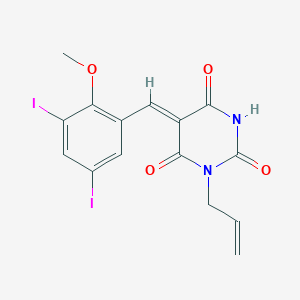![molecular formula C22H21BrN2O3S B301719 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields of research. BPA is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Mecanismo De Acción
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been found to be a potent inhibitor of several kinases, including EGFR, VEGFR, and PDGFR.
Biochemical and Physiological Effects:
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying signaling pathways in the body. However, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
Direcciones Futuras
There are several future directions for research on 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has shown promise in the treatment of inflammatory diseases, and further research is needed to explore its potential in this area. Finally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been found to have neuroprotective effects, and future research could explore its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, or 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, is a chemical compound with significant potential in various fields of research. Its ability to inhibit protein kinases has made it a valuable tool for studying signaling pathways in the body and has shown promise in the treatment of cancer and inflammatory diseases. While 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has some limitations, further research could lead to the development of more potent and selective inhibitors of protein kinases and the exploration of its potential for treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide involves several steps. Initially, 3-bromoaniline is reacted with phenylsulfonyl chloride to form 3-bromo(phenylsulfonyl)aniline. This intermediate is then reacted with 3,4-dimethylaniline and acetic anhydride to form 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting protein kinases that are overexpressed in cancer cells. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has also been found to be effective in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been used in the study of various signaling pathways in the body.
Propiedades
Nombre del producto |
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C22H21BrN2O3S |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-11-12-19(13-17(16)2)24-22(26)15-25(20-8-6-7-18(23)14-20)29(27,28)21-9-4-3-5-10-21/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
NXASTCZPUZGGLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)